molecular formula C20H23NOS B2935254 (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797190-77-2

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2935254
CAS No.: 1797190-77-2
M. Wt: 325.47
InChI Key: WWEBIKKPONXIHW-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring and phenyl groups

Scientific Research Applications

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods and the study of its physical and chemical properties .

Preparation Methods

The synthesis of (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.

    Attachment of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the thiazepane ring with the dimethylphenyl group using a suitable coupling reagent, such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be compared with similar compounds, such as:

    (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)ethanone: This compound has a similar structure but with an ethanone group instead of a methanone group, leading to different chemical and biological properties.

    (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)propanone:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-12-16(2)14-18(13-15)20(22)21-9-8-19(23-11-10-21)17-6-4-3-5-7-17/h3-7,12-14,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBIKKPONXIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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